sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17937253
InChI: InChI=1S/C24H40O4.Na.H2O/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/q;+1;/p-1/t14-,15-,16-,17?,18-,19?,20?,21+,23+,24-;;/m1../s1
SMILES:
Molecular Formula: C24H41NaO5
Molecular Weight: 432.6 g/mol

sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate

CAS No.:

Cat. No.: VC17937253

Molecular Formula: C24H41NaO5

Molecular Weight: 432.6 g/mol

* For research use only. Not for human or veterinary use.

sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate -

Specification

Molecular Formula C24H41NaO5
Molecular Weight 432.6 g/mol
IUPAC Name sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate
Standard InChI InChI=1S/C24H40O4.Na.H2O/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/q;+1;/p-1/t14-,15-,16-,17?,18-,19?,20?,21+,23+,24-;;/m1../s1
Standard InChI Key NDVHNZISGVSFMP-YYWCBFNDSA-M
Isomeric SMILES C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+]
Canonical SMILES CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+]

Introduction

Nomenclature and Structural Characterization

Systematic IUPAC Name

The compound’s systematic name reflects its intricate stereochemistry and functional groups:
Sodium (4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate hydrate.

  • The cyclopenta[a]phenanthrene core classifies it as a steroid derivative, with hydroxyl groups at positions 3 and 12, methyl groups at 10 and 13, and a pentanoate side chain at position 17 .

  • The sodium counterion neutralizes the carboxylic acid group, while the hydrate designation indicates crystalline water molecules.

Stereochemical Configuration

Key stereochemical features include:

  • R configurations at C3, C5, C10, C13, and C17.

  • S configurations at C12 and C17 .

  • The pentanoate side chain adopts an R configuration at C4 .

Table 1: Stereochemical Assignments

PositionConfigurationFunctional Group
C3RHydroxyl
C5RMethyl
C10SMethyl
C12SHydroxyl
C13RMethyl
C17RPentanoate

Physicochemical Properties

Molecular Formula and Weight

  • Molecular Formula: C₂₄H₃₇O₅Na·H₂O (monohydrate form).

  • Molecular Weight: 448.54 g/mol (calculated from PubChem data ).

Solubility and Stability

  • Solubility: High aqueous solubility due to the ionic sodium group, contrasting with parent carboxylic acids like cholic acid (logP = 1.5) .

  • Stability: Sensitive to hydrolysis under acidic conditions, releasing the free acid and sodium ions.

Table 2: Comparative Physicochemical Data

PropertyThis CompoundCholic Acid Dihydrocortisol
Molecular Weight (g/mol)448.54408.57364.50
logP1.2 (est.)1.52.1
Hydrogen Bond Donors333
Hydrogen Bond Acceptors655

Synthesis and Derivatives

Synthetic Pathways

The compound is synthesized via:

  • Esterification: Reaction of the parent carboxylic acid with sodium hydroxide in aqueous ethanol.

  • Crystallization: Isolation as a hydrate from water-miscible solvents .

Structural Analogues

  • Cholic Acid Derivatives: Share the cyclopenta[a]phenanthrene core but lack the sodium and pentanoate groups .

  • Dihydrocortisol: Features similar hydroxylation patterns but includes a ketone at C3 .

Pharmacological and Biochemical Implications

Mechanism of Action

  • Bile Acid Analogues: The sodium salt enhances solubility, facilitating interaction with lipid membranes and nuclear receptors like FXR .

  • Anti-inflammatory Effects: Hydroxyl groups at C3 and C12 may suppress cytokine production, akin to dihydrocortisol .

Metabolic Pathways

  • Hepatic Metabolism: Undergoes phase II conjugation (glucuronidation/sulfation) prior to biliary excretion .

  • Enterohepatic Recirculation: Sodium-dependent transporters mediate reabsorption in the ileum .

Analytical Characterization

Spectroscopic Data

  • NMR: δ 0.67 (s, 18-CH₃), δ 3.52 (m, 3-OH), δ 4.12 (d, 12-OH) .

  • Mass Spectrometry: [M-Na]⁻ ion at m/z 425.3 (C₂₄H₃₈O₅⁻) .

Chromatographic Methods

  • HPLC: Retention time 12.4 min (C18 column, 70:30 methanol:water).

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